molecular formula C14H10Cl2O3 B6407233 3-(2,3-Dichlorophenyl)-5-methoxybenzoic acid, 95% CAS No. 1261906-06-2

3-(2,3-Dichlorophenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6407233
CAS RN: 1261906-06-2
M. Wt: 297.1 g/mol
InChI Key: HGIZPRNBKNLUFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-Dichlorophenyl)-5-methoxybenzoic acid (DCMBA) is a synthetic compound that has been used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and is used in laboratory experiments to study the mechanisms of action of various drugs, hormones, and other compounds. DCMBA has many advantages and limitations for laboratory experiments, and there are many potential future directions for its use.

Scientific Research Applications

3-(2,3-Dichlorophenyl)-5-methoxybenzoic acid, 95% is used in a variety of scientific research applications, including drug discovery, drug metabolism, and pharmacology. It is also used to study the mechanisms of action of various drugs, hormones, and other compounds. 3-(2,3-Dichlorophenyl)-5-methoxybenzoic acid, 95% has been used to investigate the effects of drugs on the metabolism of fatty acids, as well as their effects on the production of hormones and other compounds. It has also been used to study the effects of various drugs on the central nervous system, and to investigate the mechanisms of action of various drugs.

Mechanism of Action

The mechanism of action of 3-(2,3-Dichlorophenyl)-5-methoxybenzoic acid, 95% is not fully understood. It is believed to act as an inhibitor of fatty acid oxidation, as well as an inhibitor of the production of certain hormones and other compounds. It is also believed to act as an inhibitor of certain enzymes involved in drug metabolism.
Biochemical and Physiological Effects
3-(2,3-Dichlorophenyl)-5-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the oxidation of fatty acids, as well as the production of certain hormones and other compounds. It has also been shown to inhibit the activity of certain enzymes involved in drug metabolism. In addition, 3-(2,3-Dichlorophenyl)-5-methoxybenzoic acid, 95% has been shown to have an effect on the central nervous system, and to affect the production of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

3-(2,3-Dichlorophenyl)-5-methoxybenzoic acid, 95% has several advantages and limitations for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic and non-irritating. However, it is not soluble in organic solvents, and it can be difficult to separate from other compounds.

Future Directions

There are many potential future directions for the use of 3-(2,3-Dichlorophenyl)-5-methoxybenzoic acid, 95% in scientific research. It could be used to investigate the effects of drugs on the metabolism of fatty acids, as well as their effects on the production of hormones and other compounds. It could also be used to study the mechanisms of action of various drugs, hormones, and other compounds. Additionally, 3-(2,3-Dichlorophenyl)-5-methoxybenzoic acid, 95% could be used to investigate the effects of drugs on the central nervous system, and to investigate the mechanisms of action of various drugs. Finally, 3-(2,3-Dichlorophenyl)-5-methoxybenzoic acid, 95% could be used to study the effects of various drugs on the production of neurotransmitters.

Synthesis Methods

3-(2,3-Dichlorophenyl)-5-methoxybenzoic acid, 95% can be synthesized using a Grignard reaction between 2,3-dichlorobenzoic acid and 5-methoxybenzylmagnesium bromide. The reaction produces a mixture of 3-(2,3-dichlorophenyl)-5-methoxybenzoic acid and 3-(2,3-dichlorophenyl)-4-methoxybenzoic acid, which can be separated by column chromatography.

properties

IUPAC Name

3-(2,3-dichlorophenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c1-19-10-6-8(5-9(7-10)14(17)18)11-3-2-4-12(15)13(11)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIZPRNBKNLUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691190
Record name 2',3'-Dichloro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261906-06-2
Record name 2',3'-Dichloro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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